
Ammonium, 4-hydroxy-1,3-phenylenebis(trimethyl-, diiodide, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/BR2159500 is a compound listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides general industrial hygiene information for workers, employers, and occupational health professionals. The compound is recognized for its potential hazards in the workplace and is subject to recommended exposure limits and preventive measures to reduce or eliminate adverse health and safety effects .
Vorbereitungsmethoden
The preparation methods for NIOSH/BR2159500 involve specific synthetic routes and reaction conditions. These methods are developed or adapted by NIOSH or its partners and evaluated according to established experimental protocols and performance criteria. The NIOSH Manual of Analytical Methods (NMAM) includes chapters on quality assurance, sampling, portable instrumentation, and method evaluation . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Analyse Chemischer Reaktionen
NIOSH/BR2159500 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The common reagents and conditions used in these reactions are detailed in the NIOSH Manual of Analytical Methods. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
NIOSH/BR2159500 has a wide range of scientific research applications. It is used in chemistry for the analysis of contaminants in workplace air, blood, and urine of workers who are occupationally exposed. In biology and medicine, it is utilized for evaluating hazards at work sites and developing methods for measuring early markers of adverse health effects and injuries. In industry, it is employed for developing new protective equipment and engineering control technology to reduce work-related illnesses and injuries .
Wirkmechanismus
The mechanism of action of NIOSH/BR2159500 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
NIOSH/BR2159500 can be compared with other similar compounds, such as volatile organic compounds and nitroaromatic compounds. These compounds share some common properties and applications but also have unique characteristics that distinguish them from each other. For example, volatile organic compounds are used for occupational exposure monitoring in various industrial environments, while nitroaromatic compounds are employed for specific analytical methods .
List of Similar Compounds::- Volatile organic compounds
- Nitroaromatic compounds
Eigenschaften
CAS-Nummer |
64050-98-2 |
|---|---|
Molekularformel |
C14H25I2N3O2 |
Molekulargewicht |
521.18 g/mol |
IUPAC-Name |
trimethyl-[2-(methylcarbamoyloxy)-5-(trimethylazaniumyl)phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H24N3O2.2HI/c1-15-14(18)19-13-9-8-11(16(2,3)4)10-12(13)17(5,6)7;;/h8-10H,1-7H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
RZQAOVRREQQAKG-UHFFFAOYSA-M |
Kanonische SMILES |
CNC(=O)OC1=C(C=C(C=C1)[N+](C)(C)C)[N+](C)(C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


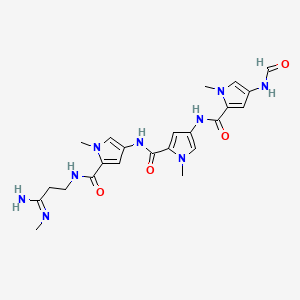
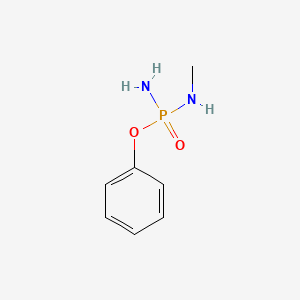
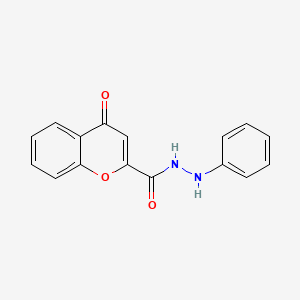
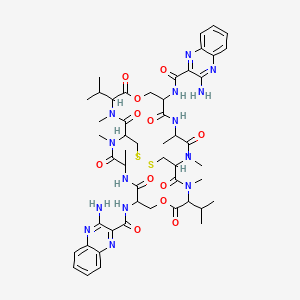

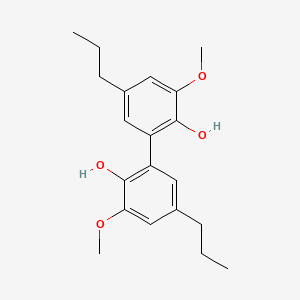
![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
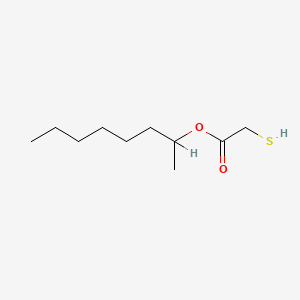
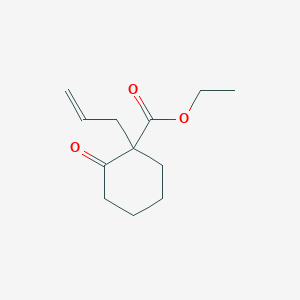

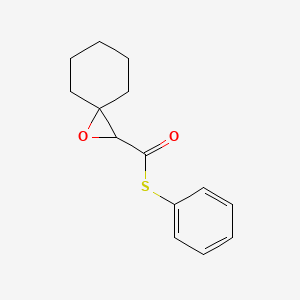
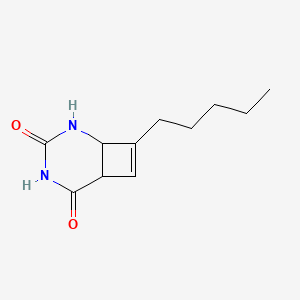
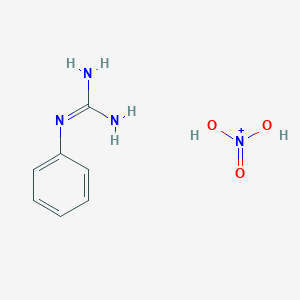
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
